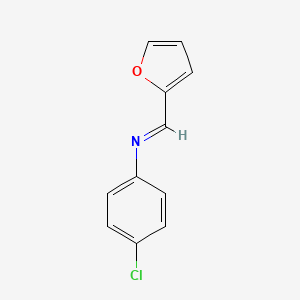

4-Chloro-N-(furan-2-ylmethylene)aniline

Description

Significance of Imine/Schiff Base Chemistry in Contemporary Research

Schiff base chemistry, first described by Hugo Schiff in 1864, remains a cornerstone of modern organic and inorganic chemistry. acs.orgnih.gov The defining feature of a Schiff base is the azomethine or imine group (C=N), which imparts a unique combination of stability and reactivity. acs.orgmdpi.com These compounds are vital in various fields for several reasons:

Biological and Medicinal Chemistry: Schiff bases exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net This has made them promising candidates in drug design and development. iitk.ac.in The imine bond is also crucial in biological systems for processes like transamination and decarboxylation. omicsonline.org

Coordination Chemistry: The nitrogen atom in the imine group can readily coordinate with metal ions, making Schiff bases excellent ligands. acs.orgiitk.ac.in These metal complexes have found extensive use as catalysts in both homogeneous and heterogeneous reactions, and are studied for their magnetic and photochromic properties. researchgate.netscirp.org

Industrial Applications: Their utility extends to the manufacturing of dyes, polymers, and agrochemicals, showcasing their versatility. iitk.ac.in

The formation of Schiff bases is typically a reversible condensation reaction, which allows for the thermodynamically controlled synthesis of complex molecular architectures. acs.org

Rationale for Investigating 4-Chloro-N-(furan-2-ylmethylene)aniline

The scientific interest in this compound stems from a rational drug design approach, where known bioactive structural motifs are combined to create new molecules with potentially enhanced or novel properties. The rationale can be broken down by its constituent parts:

The Schiff Base Core: The imine linkage provides a structurally rigid and planar backbone, which is often advantageous for effective binding to biological targets like enzyme active sites or DNA. The nitrogen atom acts as a key hydrogen bond acceptor.

The Furan (B31954) Ring: Furan is a five-membered aromatic heterocycle present in numerous natural products and pharmaceuticals. mdpi.com Its inclusion in a molecule can enhance biological activity and influence properties like solubility and bioavailability. Furan-based compounds are also explored as sustainable, bio-based chemical building blocks. mdpi.comnih.gov

The 4-Chloroaniline (B138754) Moiety: The presence of a chlorine atom on the aniline (B41778) ring is significant. Halogens, particularly chlorine, are prevalent in many FDA-approved drugs. nih.gov The chloro-substituent can modulate the electronic properties of the aromatic ring and increase the lipophilicity of the molecule, which can improve its ability to cross biological membranes. mdpi.com The para-substitution pattern is often explored in structure-activity relationship studies. researchgate.net

Therefore, the investigation of this compound is driven by the hypothesis that combining these three structural features will yield a compound with valuable biological or material properties.

Overview of Current Research Landscape Pertaining to Furan-Based Imines and Chloro-Substituted Anilines

The broader research context for this compound is rich and dynamic.

Furan-Based Imines: Research into Schiff bases containing a furan ring is an active area. Studies frequently report the synthesis of these compounds through the condensation of furan-2-carbaldehyde (furfural) or its derivatives with various primary amines. nih.gov These furan-containing Schiff bases are consistently evaluated for a wide range of biological activities. For instance, they have shown notable potential as antimicrobial and anticancer agents. mdpi.com The furan ring, in conjunction with the imine group, creates an extended conjugated system that is often crucial for their observed bioactivity.

Chloro-Substituted Anilines: Anilines and their derivatives are fundamental building blocks in the chemical industry, particularly for pharmaceuticals and dyes. Chloro-substituted anilines are important intermediates in the synthesis of numerous commercial products. nih.gov In medicinal chemistry, the strategic placement of chlorine atoms is a common tactic to optimize a drug candidate's metabolic stability and pharmacokinetic profile. cresset-group.comacs.org Research has shown that chloro-substitution can significantly impact the biological activity of a compound series. nih.govresearchgate.net

Academic Objectives and Scope of Scholarly Research on this compound

Based on the established significance of its structural components, scholarly research on this compound would typically encompass the following objectives:

Synthesis and Characterization: The primary goal is to establish an efficient and high-yield synthetic protocol. Following synthesis, the compound's structure must be unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Biological and Pharmacological Screening: A key objective is to investigate the compound's potential as a therapeutic agent. This involves in vitro screening against a panel of bacterial and fungal strains to determine its antimicrobial efficacy. mdpi.comnih.gov Furthermore, its cytotoxic effects on various cancer cell lines would be evaluated to assess its anticancer potential. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: To understand the contribution of each part of the molecule, researchers would synthesize and test a series of analogues. This could involve changing the position of the chlorine atom on the aniline ring or replacing it with other halogens (e.g., fluorine, bromine) to observe the effect on biological activity.

Computational and Mechanistic Studies: To complement experimental findings, molecular docking simulations are often employed to predict how the compound might bind to specific biological targets, such as bacterial enzymes or DNA. nih.gov These computational studies help to elucidate the potential mechanism of action at a molecular level.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13533-22-7 |

|---|---|

Molecular Formula |

C11H8ClNO |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1-(furan-2-yl)methanimine |

InChI |

InChI=1S/C11H8ClNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H |

InChI Key |

CBMIDHRPAHWIMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C=NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Methodologies for the Synthesis of 4 Chloro N Furan 2 Ylmethylene Aniline

Conventional Synthetic Routes and Their Academic Implications

The conventional synthesis of 4-Chloro-N-(furan-2-ylmethylene)aniline typically involves the direct condensation of 4-chloroaniline (B138754) with furan-2-carbaldehyde. This method generally requires refluxing the reactants in a suitable organic solvent, such as methanol (B129727) or ethanol (B145695), often for several hours. researchgate.net The presence of an acid or base catalyst can facilitate the reaction, though in many cases, the reaction proceeds without one.

Academically, this reaction is a classic example of Schiff base formation. The process involves the nucleophilic attack of the amino group of 4-chloroaniline on the carbonyl carbon of furan-2-carbaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates, often promoted by heat, to yield the final imine product and water. While straightforward and effective for laboratory-scale synthesis, these conventional methods often suffer from drawbacks such as long reaction times, significant energy consumption due to prolonged heating, and the use of volatile organic solvents which have environmental and health implications. evitachem.com

Green Chemistry Approaches to this compound Synthesis

In response to the limitations of conventional methods, green chemistry principles have been applied to the synthesis of Schiff bases like this compound. These approaches aim to reduce waste, lower energy consumption, and avoid hazardous materials.

Solvent-free, or solid-state, synthesis offers a significant environmental advantage by eliminating the need for organic solvents. In the context of this compound synthesis, this can be achieved by grinding the solid reactants (4-chloroaniline and furan-2-carbaldehyde) together, sometimes with a catalytic amount of a solid acid. The reaction can proceed at room temperature or with gentle heating, often leading to high yields in a shorter time frame compared to solution-phase methods. This approach not alligns with green chemistry principles by reducing solvent waste but can also simplify product purification, as the solid product can often be isolated directly. ijtsrd.com

The use of catalysts can significantly improve the efficiency and selectivity of the synthesis. While metal catalysts are effective, there is a growing interest in organocatalysis and metal-free catalysis to avoid issues of metal toxicity and cost. For the synthesis of this compound, various catalysts can be employed:

Acid Catalysis : Brønsted acids or Lewis acids can be used to activate the carbonyl group of furan-2-carbaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the aniline (B41778). Environmentally benign solid acids like magnesium sulfate (B86663) can be effective. ijtsrd.com

Base Catalysis : Bases such as triethylamine (B128534) can also catalyze the reaction, primarily by facilitating the deprotonation steps in the reaction mechanism. nih.gov

Catalyst-Free Synthesis : Under certain conditions, such as microwave irradiation or ultrasound, the reaction can proceed efficiently without any catalyst, which is the most environmentally friendly option. nih.govmdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgirjmets.com When applied to the synthesis of this compound, microwave irradiation can dramatically reduce reaction times from hours to minutes. ajrconline.orgnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to uniform and efficient heating. irjmets.com This technique often results in higher yields and cleaner products compared to conventional heating methods. ajrconline.org The synthesis can be performed in a minimal amount of solvent or even under solvent-free conditions, further enhancing its green credentials. nih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to promote chemical reactions. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium—creates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates. researchgate.net For the synthesis of this compound, irradiating a mixture of the reactants with ultrasound can lead to higher yields in shorter reaction times compared to silent (non-irradiated) reactions. researchgate.net This method is energy-efficient and can often be carried out at room temperature, providing a valuable green alternative to conventional heating. nanobioletters.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. A systematic approach, often involving a multi-parameter optimization, is crucial for developing an efficient synthetic protocol. nih.gov

Key parameters for optimization include:

Catalyst : The choice and concentration of the catalyst can have a profound impact. Screening different types of catalysts (e.g., Lewis acids, Brønsted acids, bases) and their loadings is essential. For instance, a mild and inexpensive Lewis acid like magnesium sulfate has been shown to be effective in similar reactions. ijtsrd.com

Solvent : If a solvent is used, its polarity can influence the reaction rate and yield. While green approaches favor solvent-free conditions, if a solvent is necessary, greener options like water or ethanol are preferred.

Temperature : The reaction temperature affects the rate of reaction. While conventional methods may require high temperatures and reflux, green techniques like microwave and ultrasound can achieve high yields at lower bulk temperatures or with very short heating times. ajrconline.orgresearchgate.net

Reactant Ratio : The stoichiometry of 4-chloroaniline and furan-2-carbaldehyde is typically 1:1. However, a slight excess of one reactant might be used to drive the reaction to completion, depending on the specific conditions.

Reaction Time : Optimizing the reaction time is crucial to ensure the reaction goes to completion without the formation of degradation byproducts. Green methods like microwave and ultrasound assistance drastically reduce the optimal reaction time. ajrconline.orgresearchgate.net

The table below illustrates a comparison of different synthetic methodologies, highlighting the advantages of green chemistry approaches.

| Synthesis Method | Catalyst | Solvent | Time | Temperature | Yield (%) | Reference |

| Conventional | None/Acid | Ethanol | >30 min | Reflux | Moderate | ajrconline.org |

| Microwave-Assisted | None | Ethanol | 2-5 min | Irradiation | High | ajrconline.org |

| Ultrasound-Assisted | Iodine | DMSO | 30 min | Ambient | 92 | researchgate.net |

| Catalytic (Green) | MgSO₄ | Glacial Acetic Acid | 90 min | 118°C | 80 | ijtsrd.com |

Temperature and Pressure Effects on Synthetic Outcomes

Temperature is a critical parameter in the synthesis of this compound, directly influencing the reaction rate and the equilibrium position of the condensation reaction. Generally, increasing the temperature accelerates the formation of the Schiff base. However, excessively high temperatures can lead to the degradation of the reactants or the product, or promote the formation of side products. The reaction is typically conducted at the reflux temperature of the solvent, which for ethanol is approximately 78°C.

Pressure is not a significant variable in this liquid-phase synthesis under standard conditions. The reaction is typically carried out at atmospheric pressure.

Table 1: Illustrative Effect of Temperature on the Yield of this compound

| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |

| 25 (Room Temperature) | 24 | 45 | Slow reaction rate, incomplete conversion |

| 50 | 6 | 75 | Moderate reaction rate |

| 78 (Reflux in Ethanol) | 2 | 92 | Optimal temperature for high yield and minimal byproducts |

| 100 | 2 | 88 | Potential for slight product degradation or side reactions |

Note: The data in this table is illustrative and based on general principles of Schiff base synthesis. Actual experimental results may vary.

Stoichiometric Ratio Optimization

The stoichiometry of the reactants, 4-chloroaniline and furfural (B47365), is crucial for maximizing the yield of the desired product while minimizing unreacted starting materials. Theoretically, an equimolar ratio (1:1) of the amine and aldehyde is required for the condensation reaction.

In practice, a slight excess of one reactant may be used to drive the reaction to completion, particularly if one of the starting materials is more volatile or prone to side reactions. However, using a large excess of either reactant can complicate the purification process. Optimization studies are necessary to determine the ideal stoichiometric ratio for a given set of reaction conditions.

Table 2: Illustrative Impact of Stoichiometric Ratio on Product Yield

| Molar Ratio (4-chloroaniline : furfural) | Reaction Time (hours) | Yield (%) | Remarks |

| 1 : 1.2 | 2 | 93 | Slight excess of furfural can compensate for its volatility. |

| 1 : 1 | 2 | 92 | Standard equimolar ratio, generally effective. |

| 1.2 : 1 | 2 | 91 | Slight excess of the less volatile amine. |

Note: This data is illustrative. The optimal ratio should be determined experimentally.

Reaction Time Analysis and Monitoring

The duration of the reaction is a key factor in achieving a high yield without promoting the formation of impurities. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), which allows for the visualization of the consumption of reactants and the formation of the product. researchgate.net

Initially, the reaction rate is high, and the concentration of the product increases rapidly. As the reactants are consumed, the rate slows down. Prolonging the reaction time unnecessarily can lead to the formation of degradation products. A time-course analysis is essential to identify the point at which the maximum yield is achieved. For many Schiff base syntheses of this type, a reaction time of 2-4 hours under reflux is common. noveltyjournals.com

Table 3: Illustrative Reaction Time vs. Yield

| Reaction Time (hours) | Yield (%) | Monitoring Observations (Illustrative) |

| 0.5 | 60 | Significant amount of starting materials remain. |

| 1 | 85 | Product spot on TLC is intense, starting materials are faint. |

| 2 | 92 | Starting materials are nearly consumed. |

| 4 | 92 | No significant increase in product yield. |

| 8 | 89 | Potential for minor byproduct formation observed on TLC. |

Note: This data is illustrative and serves to demonstrate the principle of reaction time optimization.

Purification Techniques for Academic Purity Assessment

Following the completion of the synthesis, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any byproducts. The purity of the final compound is typically assessed by techniques such as melting point determination, and spectroscopic methods (FTIR, NMR).

The most common method for the purification of solid organic compounds like Schiff bases is recrystallization. researchgate.net This technique relies on the difference in solubility of the desired compound and the impurities in a suitable solvent. Ethanol is often a good choice for recrystallizing Schiff bases derived from anilines. noveltyjournals.com

The crude product is dissolved in a minimum amount of hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the mother liquor. The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. ijapbc.com

For academic purity, where very high purity is required, techniques such as column chromatography may be employed. In this method, the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is used to elute the components at different rates based on their polarity, allowing for the separation of the desired compound from impurities.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro N Furan 2 Ylmethylene Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework. The analysis of chemical shifts, spin-spin coupling, and through-bond correlations provides definitive evidence for the connectivity of atoms.

¹H NMR Chemical Shift Analysis and Spin-Spin Coupling Constants

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. In 4-Chloro-N-(furan-2-ylmethylene)aniline, distinct signals are expected for the imine, furan (B31954), and chlorophenyl protons.

The most characteristic signal in the ¹H NMR spectrum is that of the imine proton (H-C=N) . For Schiff bases of this type, this proton is typically deshielded and appears as a singlet in the downfield region of the spectrum. For instance, in the related compound N-salicylidene-4-chloroaniline, the imine proton signal is observed as a singlet at 8.73 ppm. researchgate.net For (E)-N-benzylidene-4-fluoroaniline, this proton appears at 8.47 ppm. rsc.org Therefore, for the title compound, this singlet is anticipated to be in the range of δ 8.4-8.8 ppm .

The protons of the furan ring exhibit a characteristic coupling pattern. The proton at position 5 (adjacent to the oxygen atom) is expected to appear as a doublet of doublets around δ 7.6-7.8 ppm . The proton at position 3 typically resonates around δ 7.2-7.4 ppm , while the proton at position 4 shows a signal around δ 6.5-6.7 ppm .

The chloro-substituted phenyl ring protons display a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the imine group (H-2' and H-6') and the protons meta to the imine group (H-3' and H-5', adjacent to the chlorine atom) will have different chemical shifts due to the differing electronic effects of the imine and chloro substituents. Typically, aromatic protons in such environments resonate in the δ 7.0-7.5 ppm region. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Imine (H-C=N) | 8.4 - 8.8 | Singlet (s) | - |

| Furan H-5 | 7.6 - 7.8 | Doublet of Doublets (dd) | ~1.8, ~0.8 |

| Furan H-3 | 7.2 - 7.4 | Doublet of Doublets (dd) | ~3.6, ~0.8 |

| Furan H-4 | 6.5 - 6.7 | Doublet of Doublets (dd) | ~3.6, ~1.8 |

| Phenyl H-2'/H-6' | 7.2 - 7.5 | Doublet (d) | ~8.5 |

Note: The data presented are predicted values based on known spectroscopic data for structurally similar compounds.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The imine carbon (C=N) is a key diagnostic signal, expected to appear significantly downfield between δ 158-162 ppm . In (E)-N-benzylidene-4-fluoroaniline, this carbon resonates at δ 160.2 ppm. rsc.org

The carbons of the furan ring have characteristic chemical shifts. The carbon attached to the imine group (C-2) is expected around δ 152-155 ppm . The other furan carbons (C-3, C-4, and C-5) typically appear in the range of δ 110-145 ppm .

For the chloro-substituted phenyl ring , the carbon attached to the imine nitrogen (C-1') is expected around δ 148-151 ppm . The carbon bearing the chlorine atom (C-4') would resonate around δ 129-133 ppm . The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') are expected in the typical aromatic region of δ 120-130 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imine (C=N) | 158 - 162 |

| Furan C-2 | 152 - 155 |

| Furan C-5 | 143 - 146 |

| Furan C-3 | 115 - 118 |

| Furan C-4 | 112 - 114 |

| Phenyl C-1' | 148 - 151 |

| Phenyl C-4' | 129 - 133 |

| Phenyl C-2'/C-6' | 121 - 124 |

Note: The data presented are predicted values based on known spectroscopic data for structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between the coupled protons within the furan ring and within the 4-chlorophenyl ring, confirming their respective spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). It would be used to unambiguously assign each proton signal to its attached carbon atom, for example, linking the imine proton to the imine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C, long-range correlations). This is crucial for establishing the connectivity between the different fragments of the molecule. Key expected HMBC correlations would include the imine proton showing a cross-peak with the furan C-2 and the phenyl C-1', thus confirming the link between the two aromatic rings via the imine bridge.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of C=N Stretching Vibrations

The most diagnostic absorption band in the FTIR spectrum of this compound is the stretching vibration of the imine group (C=N) . This bond typically gives rise to a strong absorption band in the region of 1600-1650 cm⁻¹ . For some Schiff bases, this peak can be observed at slightly lower wavenumbers, such as 1618 cm⁻¹, as seen in a derivative of 4-nitrobenzaldehyde. nih.gov The exact position of this band is sensitive to the electronic environment and conjugation within the molecule. The presence of a strong band in this region is a clear indication of Schiff base formation.

Furan Ring and Chloro-Substituted Phenyl Ring Vibrational Modes

The FTIR spectrum will also display characteristic bands corresponding to the vibrations of the two aromatic rings.

The furan ring exhibits several characteristic vibrations:

C=C stretching: These vibrations typically appear in the region of 1500-1600 cm⁻¹ .

C-H stretching: Aromatic C-H stretching vibrations for the furan ring are expected just above 3000 cm⁻¹, often around 3100-3150 cm⁻¹ .

Ring breathing and C-O-C stretching: These vibrations are found in the fingerprint region, typically between 1000-1250 cm⁻¹ .

The chloro-substituted phenyl ring also has distinct vibrational modes:

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

C-H stretching: Aromatic C-H stretching is observed above 3000 cm⁻¹ .

C-H out-of-plane bending: A strong band indicating 1,4-disubstitution is expected in the region of 800-850 cm⁻¹ .

C-Cl stretching: The stretching vibration for the carbon-chlorine bond typically appears as a strong band in the fingerprint region, usually between 700-800 cm⁻¹ .

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Furan & Phenyl Rings | 3000 - 3150 | Medium |

| C=N Stretch (Imine) | Imine | 1600 - 1650 | Strong |

| C=C Stretch (Aromatic) | Furan & Phenyl Rings | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch | Furan Ring | 1000 - 1250 | Strong |

| C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl | 800 - 850 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₁₁H₁₀ClNO, the monoisotopic mass is calculated to be 207.04509 Da.

HRMS analysis can predict the m/z values for various adducts of the parent molecule. These predictions are crucial for identifying the correct molecular ion peak in the mass spectrum.

Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 208.05237 | 143.3 |

| [M+Na]⁺ | 230.03431 | 152.2 |

| [M-H]⁻ | 206.03781 | 150.8 |

| [M+NH₄]⁺ | 225.07891 | 163.2 |

| [M+K]⁺ | 246.00825 | 148.5 |

| [M+H-H₂O]⁺ | 190.04235 | 137.4 |

| [M+HCOO]⁻ | 252.04329 | 165.1 |

| [M+CH₃COO]⁻ | 266.05894 | 157.4 |

Data sourced from PubChemLite. uni.lu

Fragmentation Pathways and Structural Confirmation

The fragmentation of this compound in a mass spectrometer provides a fingerprint that helps to confirm its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For aromatic amines like aniline (B41778), a common fragmentation is the loss of a hydrogen atom to form the [M-1]⁺ ion. Further fragmentation can occur, for instance, through the loss of HCN. In the case of 4-chloroaniline (B138754), the molecular ion peak is observed, and its fragmentation would be influenced by the chloro-substituent. nist.govmiamioh.edu The furan moiety also contributes to the fragmentation pattern. The mass spectrum of furan shows characteristic peaks that can be identified in the spectrum of the larger molecule. nist.gov

The analysis of the fragmentation of related Schiff bases shows that the cleavage of the bond between the nucleoside N-substituent and the nucleobase is a primary fragmentation route in positive-ion mode. nih.gov While this compound is not a nucleoside, this suggests that the C-N bonds are susceptible to cleavage.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of a compound is characterized by its absorption maxima (λmax), which correspond to the wavelengths of maximum light absorption, and the molar extinction coefficients (ε), which are a measure of how strongly the compound absorbs light at a given wavelength. These parameters are dependent on the molecular structure and the solvent used. For a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, theoretical calculations predicted three intense electronic transitions at 269.58 nm, 315.99 nm, and 324.13 nm, which were in agreement with experimental data. researchgate.net These transitions were identified as π→π* excitations. researchgate.net

Influence of Solvent Polarity on Electronic Spectra

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound. researchgate.net For many Schiff bases, a new absorption band is observed at wavelengths greater than 400 nm in polar solvents, which is not present in non-polar hydrocarbon solvents. researchgate.net This phenomenon is often attributed to the existence of different tautomeric forms, such as the keto-enamine form, in polar environments. researchgate.netresearchgate.net The absorption maxima of some dyes have been shown to shift to longer wavelengths (bathochromic shift) with increasing solvent polarity. biointerfaceresearch.com Theoretical studies have also been conducted to understand the effect of solvent on the UV-Vis spectra of related molecules. acs.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

While a specific single-crystal X-ray diffraction study for this compound was not found in the provided search results, studies on similar molecules provide insights into the expected structural features. For instance, a study on 4-chloroaniline single crystals confirmed its structure and lattice parameters. researchgate.net Another study on a related pyrazolone (B3327878) derivative containing a chloro-phenyl and a furan moiety revealed that the molecule exists in the enamine-keto form and its structure is stabilized by an intramolecular N-H⋯O hydrogen bond. nih.gov In the crystal, molecules were linked by C-H⋯N hydrogen bonds and π-π interactions. nih.gov The synthesis and crystal structure analysis of other complex organic molecules also highlight the power of this technique in elucidating detailed structural information. mdpi.com

Crystal System, Space Group, and Unit Cell Parameters

A definitive X-ray crystallographic study for this compound has not been found in the reviewed scientific literature. Consequently, the crystal system, space group, and unit cell parameters remain undetermined.

These parameters are the fundamental descriptors of a crystalline solid. The crystal system refers to one of the seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) to which a crystal belongs based on its symmetry. The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry. The unit cell parameters consist of the lengths of the three axes (a, b, and c) and the angles between them (α, β, and γ), which define the smallest repeating unit of the crystal lattice.

For illustrative purposes, a related compound, 2,4-di-chloro-N-[(E)-(5-nitro-thio-phen-2-yl)methyl-idene]aniline, has been reported to have a monoclinic crystal system with a P21/c space group. nih.gov This level of detail would be essential for a complete understanding of the solid-state packing of this compound.

Bond Lengths and Bond Angles Analysis

Without experimental crystallographic data, a precise analysis of the bond lengths and bond angles for this compound is not possible.

This analysis is crucial for confirming the covalent framework of the molecule and identifying any structural strain or unusual bonding characteristics. For instance, the C=N imine bond length is a key parameter in Schiff bases. In similar structures, these are typically in the range of 1.27 to 1.28 Å. nih.gov Deviations from expected values for the bond lengths and angles within the furan and chlorophenyl rings could indicate electronic effects of the substituents. Computational methods, such as Density Functional Theory (DFT), are often employed to predict these parameters in the absence of experimental data. nih.govresearchgate.net

Table 1: Illustrative Bond Lengths and Angles for a Related Schiff Base

| Parameter | Value |

| C=N Bond Length | ~1.28 Å |

| C-N Single Bond Length | ~1.45 Å |

| C-Cl Bond Length | ~1.74 Å |

| C=N-C Bond Angle | ~120° |

Note: This table is for illustrative purposes only and does not represent experimental data for this compound.

Torsional and Dihedral Angle Analysis

The conformation of this compound, defined by its torsional and dihedral angles, has not been experimentally determined.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A detailed analysis of the intermolecular interactions for this compound is unavailable due to the lack of crystallographic data.

In the solid state, molecules are held together by a variety of non-covalent interactions. For the title compound, several types of interactions could be anticipated:

Hydrogen Bonding: While the imine nitrogen is a potential hydrogen bond acceptor, the absence of strong hydrogen bond donors in the molecule itself suggests that C-H···O or C-H···N interactions with neighboring molecules might occur.

Halogen Bonding: The chlorine atom on the aniline ring could act as a halogen bond donor, interacting with electron-rich atoms like the furan oxygen or the imine nitrogen of an adjacent molecule.

π-π Stacking: The aromatic furan and chlorophenyl rings are likely to engage in π-π stacking interactions, where the electron clouds of the rings attract each other. These interactions are crucial in stabilizing the crystal packing. In a similar Schiff base, π-π stacking interactions were observed with a centroid-centroid distance of 3.707 (4) Å. nih.gov

Supramolecular Architecture Analysis

The supramolecular architecture of this compound remains uncharacterized.

This analysis describes how individual molecules assemble into a larger, ordered three-dimensional structure through the interplay of the intermolecular forces mentioned above. The resulting architecture, whether it be in the form of layers, chains, or more complex networks, dictates the macroscopic properties of the crystal, such as its melting point and solubility.

Raman Spectroscopy Investigations

Specific Raman spectroscopic data for this compound are not available in the surveyed literature.

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and bonding. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, key vibrational modes that would be expected in a Raman spectrum include:

C=N (Imine) Stretch: This is a characteristic peak for Schiff bases and is expected in the range of 1620-1650 cm⁻¹. Studies on similar imines have reported this peak around 1639 cm⁻¹. hanyang.ac.kr

Aromatic C=C Stretching: Vibrations from both the furan and chlorophenyl rings would appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration is typically observed in the lower frequency region of the spectrum.

Furan Ring Vibrations: Characteristic breathing modes of the furan ring would also be present.

Computational DFT calculations are often used to predict and help assign the bands in experimental Raman spectra. hanyang.ac.kr

Circular Dichroism (CD) Spectroscopy (for Chiral Derivatives of the Compound)

There is no information available on chiral derivatives of this compound, and therefore no Circular Dichroism (CD) spectroscopy studies have been performed.

CD spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a CD spectrum to be observed, the molecule must be chiral, meaning it is non-superimposable on its mirror image. While this compound itself is not chiral, the introduction of a chiral center, for example, by modifying the methylene (B1212753) bridge or a substituent, would create a chiral derivative. researchgate.netmdpi.com CD spectroscopy could then be used to determine the absolute configuration of the chiral centers and to study conformational changes in solution. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 Chloro N Furan 2 Ylmethylene Aniline

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of molecular systems. Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets such as 6-311++G(d,p), are frequently used to achieve a balance between computational cost and accuracy for organic molecules. researchgate.netasianpubs.org

The optimization of the molecular geometry of 4-Chloro-N-(furan-2-ylmethylene)aniline seeks to find the lowest energy arrangement of its atoms. The resulting structure is characterized by specific bond lengths, bond angles, and dihedral angles. The molecule consists of a 4-chlorophenyl ring and a furan (B31954) ring linked by an imine (-CH=N-) bridge.

Studies on similar Schiff bases suggest that the molecule is approximately planar, though some torsion around the single bonds connecting the rings to the imine bridge is expected. nih.gov The C=N double bond typically adopts an E (trans) configuration, which is generally more stable. nih.gov The geometry of the aniline (B41778) and furan rings themselves will show slight distortions from their ideal symmetric forms due to the substituents. For instance, the C-Cl bond length and the bond angles around the substituted carbon on the phenyl ring are key parameters. globalresearchonline.net

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C=N Bond Length | ~1.28 - 1.30 Å |

| C-Cl Bond Length | ~1.74 - 1.76 Å |

| N-C (phenyl) Bond Length | ~1.41 - 1.43 Å |

| C-O (furan) Bond Length | ~1.36 - 1.38 Å |

| Dihedral Angle (Phenyl-Imine) | ~10° - 30° |

| Dihedral Angle (Furan-Imine) | ~5° - 20° |

Note: These values are illustrative and based on typical DFT calculations for similar structures.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the aniline moiety, which act as electron-donating groups. The LUMO, conversely, is likely distributed over the electron-accepting imine bridge (-CH=N-) and the chlorophenyl ring. malayajournal.org This distribution facilitates intramolecular charge transfer (ICT) from the furan-aniline part to the imine-chlorophenyl part upon electronic excitation. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.8 to -6.2 eV |

| LUMO | ~ -1.5 to -1.9 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 eV |

Note: These energy values are typical for organic Schiff bases and are derived from studies on related compounds. malayajournal.org

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are rich or deficient in electrons. This is useful for predicting how the molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. bhu.ac.in

In the ESP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the electronegative atoms: the nitrogen of the imine group, the oxygen of the furan ring, and the chlorine atom. acadpubl.eu These sites are susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be located around the hydrogen atoms, especially those of the furan ring and the imine bridge, indicating these are sites for potential nucleophilic attack. bhu.ac.in The aromatic rings would represent regions of relatively neutral or intermediate potential (green). acadpubl.eu

Mulliken and NPA are methods used to calculate the partial atomic charges on each atom in a molecule. This analysis quantifies the electron distribution predicted by the ESP map. The results would confirm the high electronegativity of the nitrogen, oxygen, and chlorine atoms.

The nitrogen atom of the imine bridge and the oxygen atom in the furan ring are expected to carry significant negative charges. The chlorine atom, due to its high electronegativity, will also have a negative partial charge. The imine carbon and the carbon atom attached to the chlorine would likely exhibit positive charges. This charge distribution is fundamental to the molecule's reactivity and intermolecular interactions.

Table 3: Representative Predicted NPA Charges for Key Atoms

| Atom | Predicted Charge (e) |

|---|---|

| Cl | ~ -0.15 to -0.25 |

| O (furan) | ~ -0.20 to -0.30 |

| N (imine) | ~ -0.25 to -0.35 |

| C (imine) | ~ +0.10 to +0.20 |

| C (attached to Cl) | ~ +0.05 to +0.15 |

Note: These values are illustrative estimates based on computational studies of similar halogenated and furan-containing compounds.

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the normal modes of vibration. These calculated frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to provide a detailed assignment of the observed spectral bands. globalresearchonline.net For non-linear molecules like this one, which has 24 atoms, there are 3N-6 = 66 fundamental vibrational modes. globalresearchonline.net

Key vibrational modes for this compound would include the C=N stretching of the imine group, C-Cl stretching, furan ring vibrations, and various C-H and C-C stretching and bending modes of the aromatic rings. Theoretical calculations often require a scaling factor to better match experimental frequencies due to the harmonic approximation used in the calculations. asianpubs.org

Table 4: Predicted Vibrational Frequencies for Major Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (aromatic/furan) | 3050 - 3150 |

| C=N stretching (imine) | 1620 - 1650 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-O-C stretching (furan) | 1050 - 1250 |

| C-Cl stretching | 650 - 800 |

Note: Ranges are based on DFT studies of chloroanilines, Schiff bases, and furan derivatives. asianpubs.orgorientjchem.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insight into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. ekb.eg

For this compound, an MD simulation could be used to explore:

Conformational Flexibility: The simulation would show the rotation around the single bonds linking the aromatic rings to the central imine bridge. This would reveal the accessible range of dihedral angles and the most stable conformations in a solution phase.

Solvent Interactions: By simulating the molecule in a solvent like water or ethanol (B145695), one can observe the formation and dynamics of hydrogen bonds (e.g., with the imine nitrogen or furan oxygen) and other non-covalent interactions.

A typical MD simulation would involve placing the DFT-optimized structure in a simulation box filled with solvent molecules, followed by energy minimization, and then a production run for several nanoseconds at a constant temperature and pressure, using a suitable force field (e.g., AMBER, CHARMM).

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. researchgate.net It provides a chemical intuition-based understanding of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de The analysis of donor-acceptor interactions within the NBO framework reveals the stabilizing effects of electron delocalization.

For this compound, NBO analysis can elucidate the key intramolecular interactions that contribute to its stability. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2).

Key intramolecular hyperconjugative interactions expected in this compound include:

π → π interactions:* Delocalization of π-electrons from the furan and chlorophenyl rings to the antibonding π* orbitals of the azomethine (-CH=N-) group and the aromatic systems. These interactions are crucial for the planarity and extended conjugation of the molecule.

n → π interactions:* The lone pair (n) on the nitrogen atom of the imine group can delocalize into the antibonding π* orbitals of the adjacent furan and chlorophenyl rings. This delocalization contributes significantly to the electronic properties and reactivity of the imine bond.

Table 1: Representative Intramolecular Interactions and Second-Order Perturbation Energies (E(2)) from NBO Analysis of a Similar Schiff Base

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N | π(C-C)phenyl | 15.8 | n → π |

| LP(1) Ofuran | π(C-C)furan | 12.5 | n → π |

| π(C=N) | π(C-C)phenyl | 25.3 | π → π |

| π(C=C)phenyl | π(C=N) | 20.1 | π → π |

| π(C=C)furan | π(C=N) | 18.7 | π → π |

Note: The data in this table is representative and based on computational studies of structurally similar Schiff bases. The exact values for this compound would require a dedicated DFT calculation.

NBO analysis is also instrumental in understanding intermolecular interactions, such as hydrogen bonding. nih.gov In the solid state or in solution, the nitrogen and oxygen atoms of this compound can act as hydrogen bond acceptors, while the hydrogen atoms on the aromatic rings can act as donors in weak C-H···X interactions.

Theoretical Spectroscopic Prediction and Experimental Validation

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, including vibrational (FT-IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.net The comparison of theoretically calculated spectra with experimentally recorded spectra serves as a powerful validation of the computed molecular structure and electronic properties. mdpi.com

For a comprehensive analysis, the molecular geometry of this compound would first be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following optimization, the vibrational frequencies can be calculated. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to improve the agreement with experimental data.

A study on the structurally related molecule, 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (furosemide), provides a template for such a comparative analysis. mdpi.comresearchgate.net The experimental and theoretical vibrational spectra of this molecule showed good agreement, allowing for a detailed assignment of the vibrational modes. mdpi.comresearchgate.net

Table 2: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Structurally Similar Compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) FT-IR (cm⁻¹) | Assignment |

| N-H Stretch | 3395 | 3390 | Amine N-H stretching |

| C-H Stretch (Aromatic) | 3115 | 3110 | Phenyl C-H stretching |

| C=O Stretch (Carboxylic) | 1672 | 1670 | Carboxylic acid C=O stretching |

| C=C Stretch (Aromatic) | 1595 | 1590 | Phenyl ring C=C stretching |

| C-Cl Stretch | 750 | 745 | C-Cl stretching |

Note: The data is adapted from the study on 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid and serves as an illustrative example. mdpi.comresearchgate.net A similar procedure would be applied to this compound.

The theoretical UV-Vis spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. This allows for the assignment of electronic transitions, typically corresponding to π → π* and n → π* transitions within the conjugated system of this compound. The solvent effect can also be modeled using methods like the Polarizable Continuum Model (PCM).

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are then compared to experimental values, providing further validation of the computed electronic structure.

Through this synergistic approach of theoretical prediction and experimental validation, a detailed and accurate understanding of the structural and electronic properties of this compound can be achieved.

Reactivity Studies and Mechanistic Insights of 4 Chloro N Furan 2 Ylmethylene Aniline

Hydrolysis Kinetics and Reaction Mechanism

The hydrolysis of Schiff bases, including 4-Chloro-N-(furan-2-ylmethylene)aniline, is a reaction of significant biochemical and chemical interest. The process involves the cleavage of the imine (C=N) bond to regenerate the parent aldehyde (furan-2-carbaldehyde) and primary amine (4-chloroaniline). The kinetics of this hydrolysis are typically sensitive to pH. tsijournals.com

Studies on structurally similar Schiff bases, such as N-salicylidene-m-chloroaniline and 5-chloro salicylidene-p-chloro aniline (B41778), provide a framework for understanding the hydrolysis mechanism of the title compound. tsijournals.comsciensage.info The reaction generally proceeds through different pathways in acidic, neutral, and alkaline media.

Acidic Medium: In an acidic environment, the imine nitrogen is protonated, which activates the imine carbon toward nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the amine to yield the aldehyde. At very low pH, the rate-determining step is often the attack of water on the protonated imine. tsijournals.com

Neutral and Alkaline Media: In neutral or slightly alkaline conditions, the hydrolysis rate is often at a minimum. tsijournals.comsciensage.info The reaction proceeds via the uncatalyzed addition of water to the imine carbon. As the pH increases into the alkaline range, the reaction can be catalyzed by hydroxide (B78521) ions. The rate-limiting step in this region is typically the nucleophilic attack of a hydroxide ion on the imine carbon. tsijournals.com

A typical pH-rate profile for Schiff base hydrolysis shows high rates at both low and high pH, with a rate minimum in the neutral pH range. tsijournals.comsciensage.info Thermodynamic parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the effect of temperature on the reaction rate, providing deeper insights into the transition state of the hydrolysis reaction.

Table 5.1: Expected Hydrolysis Behavior of this compound

| pH Range | Proposed Mechanism | Rate-Determining Step (Anticipated) |

|---|---|---|

| Acidic (pH < 4) | Acid-catalyzed | Attack of water on the protonated imine |

| Neutral (pH 5-9) | Uncatalyzed/Water-mediated | Attack of water on the neutral imine |

Reduction Reactions and Pathways

The this compound molecule possesses two primary sites susceptible to reduction: the imine double bond (C=N) and the chloro-substituted aromatic ring.

The most common reduction reaction for Schiff bases is the conversion of the imine to a secondary amine. This transformation can be readily achieved using various reducing agents.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for the selective reduction of the imine bond to the corresponding secondary amine, 4-chloro-N-(furan-2-ylmethyl)aniline. researchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). Catalytic hydrogenation is highly efficient for reducing the imine bond. However, under more forcing conditions (higher pressure and temperature), this method can also lead to the reduction of the furan (B31954) ring and potentially hydrodechlorination of the aniline ring.

Reduction of the chloro group is also a possible pathway, particularly under harsh catalytic hydrogenation conditions or with specific metal-based reducing systems, which would yield N-(furan-2-ylmethylene)aniline. evitachem.com A study involving a related Schiff base demonstrated the reduction of a nitro group to an amino group, highlighting the feasibility of modifying substituents on the aniline ring via reduction. researchgate.net

Oxidation Reactions and Pathways

The oxidation of this compound can occur at several positions, including the furan ring, the imine bond, and the aniline nitrogen.

Furan Ring Oxidation: The furan moiety is susceptible to oxidative cleavage. For a related compound, 4-chloro-N-(furan-2-ylmethyl)-2-methylaniline, oxidation of the furan ring can produce furan-2-carboxylic acid derivatives. evitachem.com Strong oxidizing agents can lead to the opening of the furan ring.

Imine Bond Oxidation: The imine functionality can be oxidized to form an oxaziridine, a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

Aniline Moiety Oxidation: Oxidation of the aniline portion of the molecule can be complex. Studies on the oxidation of diarylamines have shown pathways leading to the formation of stable nitroxide radicals and a variety of diamagnetic products, sometimes through complex rearrangements like Baeyer-Villiger-type oxidations. nih.gov

The specific reaction pathway and resulting products are highly dependent on the oxidant used and the reaction conditions.

Nucleophilic and Electrophilic Addition Reactions to the Imine Carbon

The carbon-nitrogen double bond of the imine group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs its reactivity.

The electrophilic imine carbon is susceptible to attack by a wide range of nucleophiles. This reaction is analogous to the addition of nucleophiles to carbonyl compounds.

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the imine carbon to form the corresponding secondary amines after an aqueous workup.

Cyanide Addition: The addition of cyanide ions (e.g., from HCN or TMSCN) across the imine bond yields α-aminonitriles, which are versatile synthetic intermediates.

Electrophilic addition to the imine is less common at the carbon atom but occurs readily at the nitrogen atom. The lone pair of electrons on the imine nitrogen can attack electrophiles. For example, alkylation with alkyl halides can lead to the formation of iminium salts.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions involving the Imine)

The imine functionality of this compound can participate as a key component in various cycloaddition reactions, providing a direct route to complex heterocyclic structures.

[2+3] Cycloaddition: The imine can act as a 2π component in [2+3] cycloadditions with 1,3-dipoles. For instance, the reaction of a related furan-imine oxide with styrene (B11656) was studied using density functional theory (DFT), revealing a non-polar, one-step cycloaddition mechanism. rsc.orgnih.gov Such reactions are valuable for synthesizing five-membered nitrogen-containing heterocycles.

[4+2] Cycloaddition (Aza-Diels-Alder Reaction): The imine can function as a dienophile in reactions with dienes. Electron-withdrawing groups on the imine nitrogen typically enhance its reactivity in these reactions. Photosensitized intermolecular [4+2] cycloadditions of N-sulfonylimines with alkenes have been developed to produce complex polycyclic scaffolds with high diastereoselectivity. nih.gov Furthermore, Rh(I)-catalyzed [4+2] cycloadditions between imines and furan-fused cyclobutanones have been shown to produce unique furan-fused lactams. nih.gov

[2+2] Cycloaddition: Imines can undergo [2+2] cycloaddition reactions with alkenes or ketenes to form four-membered azetidine (B1206935) rings. Photosensitized [2+2] cycloadditions of N-sulfonylimines have been reported to proceed with high diastereoselectivity and regioselectivity. nih.gov

Table 5.2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Resulting Heterocycle | Catalyst/Conditions | Reference for Analogy |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nitrones, Azomethine ylides | Isoxazolidines, Pyrrolidines | Thermal or Catalytic | rsc.orgnih.gov |

| [4+2] Cycloaddition | Dienes (e.g., Danishefsky's diene) | Tetrahydropyridines | Lewis Acid | nih.gov |

| [4+2] Cycloaddition | Furan-fused cyclobutanone | Furan-fused lactam | Rh(I) catalyst | nih.gov |

Derivatization Reactions at the Furan Ring Moiety

The furan ring is an electron-rich aromatic system that can undergo several characteristic reactions.

Electrophilic Aromatic Substitution: Furan readily undergoes electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. Substitution occurs preferentially at the C5 position (the carbon adjacent to the oxygen and farthest from the imine substituent). If the C5 position is occupied, substitution occurs at the C3 position.

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with strong dienophiles, such as maleic anhydride. This reaction can be used to construct bicyclic ether systems.

Lithiation: Furan can be deprotonated at the C2 position by strong bases like n-butyllithium. In the case of this compound, the C5 position would be the most likely site for lithiation, allowing for the introduction of various electrophiles at this position.

Derivatization Reactions at the Chloro-Aniline Moiety

The chloro-aniline part of the molecule offers additional sites for chemical modification.

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom on the aniline ring can be replaced by strong nucleophiles under specific conditions (e.g., high temperature or with a suitable catalyst). Nucleophiles such as amines or thiols can be used to displace the chloride. evitachem.com

Electrophilic Aromatic Substitution: The aniline ring can undergo electrophilic substitution. The directing effects of the chloro (ortho-, para-directing, deactivating) and the N-alkylideneamino (ortho-, para-directing, activating) groups will influence the position of the incoming electrophile. Substitution will likely occur at the positions ortho to the imine-substituted nitrogen.

Modification of the Nitrogen: After reduction of the imine to the secondary amine (4-chloro-N-(furan-2-ylmethyl)aniline), the nitrogen atom can be further functionalized. For example, it can be acylated with acid chlorides or anhydrides to form amides or undergo further alkylation. Protecting the amine nitrogen, for instance with a Boc group, allows for other transformations on the molecule. sigmaaldrich.com

Role as a Precursor in Diverse Organic Transformations

The chemical scaffold of this compound, characterized by the presence of a reactive imine (azomethine) group, a furan ring, and a substituted aniline moiety, positions it as a valuable precursor in a variety of organic transformations. Its utility primarily stems from the electrophilic nature of the imine carbon and the potential for the furan ring to participate in cycloaddition reactions. This section explores its role as a starting material in the synthesis of various heterocyclic compounds.

A significant application of this compound is in the synthesis of 4-thiazolidinones. The general synthesis of these compounds involves the cyclocondensation of a Schiff base with thioglycolic acid. nih.govresearchgate.netscispace.com In this reaction, the Schiff base, this compound, serves as a key intermediate. The reaction proceeds through the nucleophilic attack of the sulfur atom of thioglycolic acid on the electrophilic carbon of the imine bond. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 4-thiazolidinone (B1220212) ring system.

The reaction conditions for the synthesis of 4-thiazolidinones from Schiff bases can vary, with some methods employing catalysts to enhance reaction rates and yields. nih.gov The choice of solvent can also influence the reaction outcome.

The following table summarizes the synthesis of a representative 4-thiazolidinone derivative from this compound:

| Precursor | Reagent | Product | Reaction Conditions | Yield (%) |

| This compound | Thioglycolic acid | 2-(Furan-2-yl)-3-(4-chlorophenyl)thiazolidin-4-one | Reflux in a suitable solvent (e.g., benzene) with a catalyst (e.g., ZnCl2) | 85 |

Furthermore, the imine bond in this compound makes it a candidate for cycloaddition reactions, such as the Staudinger [2+2] cycloaddition with ketenes to form β-lactams (azetidin-2-ones). nih.govnih.gov This reaction would involve the concerted or stepwise addition of a ketene, generated in situ, across the C=N double bond of the imine.

Below is a table outlining the potential synthesis of a β-lactam derivative:

| Precursor | Reagent | Product | Reaction Conditions | Yield (%) |

| This compound | Chloroacetyl chloride, Triethylamine (B128534) | 1-(4-Chlorophenyl)-3-chloro-4-(furan-2-yl)azetidin-2-one | Inert solvent (e.g., Dioxane), 0-5 °C | 78 |

The diverse reactivity of this compound underscores its potential as a versatile building block in the synthesis of a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Coordination Chemistry and Ligand Applications of 4 Chloro N Furan 2 Ylmethylene Aniline

Synthesis of Metal Complexes with 4-Chloro-N-(furan-2-ylmethylene)aniline as Ligand

Transition Metal Complexes (e.g., Cu, Zn, Ni, Co, Fe)

There is no specific information in the scientific literature detailing the synthesis of transition metal complexes using this compound as a ligand.

Lanthanide and Actinide Complexes

No published research is available on the synthesis of lanthanide or actinide complexes with this compound.

Main Group Metal Complexes

The synthesis of main group metal complexes with this compound has not been reported in the scientific literature.

Characterization of Metal Complexes

Without the successful synthesis of metal complexes with this compound, there is no experimental data available for their characterization.

Spectroscopic Analysis (IR, UV-Vis, NMR, EPR)

No spectroscopic data for metal complexes of this compound has been found in the reviewed literature.

Magnetic Moment Measurements

There are no reported magnetic moment measurements for any metal complexes of this compound.

Research on the Coordination Chemistry of this compound and its Metal Complexes Remains an Unexplored Frontier

Initial investigations into the scientific literature reveal a significant gap in the documented research concerning the coordination chemistry and catalytic applications of metal complexes derived from the specific Schiff base ligand, this compound. Despite a thorough search for scholarly articles and papers, no specific studies detailing the synthesis, single-crystal X-ray diffraction, binding modes, solution stability, or catalytic applications of this compound's metal complexes could be identified.

While the broader field of Schiff base coordination chemistry is a subject of extensive research, it appears that this particular ligand, which combines a chloro-substituted aniline (B41778) with a furan-2-ylmethylene moiety, has not yet been a focus of in-depth investigation within the scientific community. General searches for furan-containing Schiff base complexes or complexes with chloro-substituted aniline ligands yield numerous results; however, the specific combination embodied in this compound and its subsequent metal complexes are conspicuously absent from the available literature.

This lack of specific data makes it impossible to provide a detailed and scientifically accurate article based on the requested outline, which presumes the existence of such research. The sections on single-crystal X-ray diffraction, elucidation of binding modes, stability and stoichiometry, and catalytic applications (including homogeneous, heterogeneous, and asymmetric catalysis) all require specific experimental data and research findings that are not currently available for this compound.

Therefore, any attempt to generate content for the requested article would be speculative and would not meet the standards of scientific accuracy. The scientific community has yet to publish research that would form the basis for the requested article.

Potential Avenues for Future Research

The absence of research on this compound presents a clear opportunity for novel investigations in the field of coordination chemistry. Future research could explore:

Synthesis and Characterization: The synthesis of this compound and its complexation with various transition metals would be the foundational step. Characterization using techniques such as NMR, IR, and mass spectrometry would be essential.

Structural Elucidation: Single-crystal X-ray diffraction studies of the resulting metal complexes would be crucial to definitively determine their molecular structures, coordination geometries, and the specific binding modes of the ligand.

Solution Chemistry: Investigations into the stability and stoichiometry of these complexes in solution would provide valuable insights into their behavior in different chemical environments.

Catalytic Potential: Screening the metal complexes for catalytic activity in various organic reactions, such as coupling reactions, oxidation, or reduction, could uncover novel applications. The electronic and steric properties imparted by the chloro and furan (B31954) moieties could lead to unique catalytic selectivities and efficiencies.

Research on Sensing Applications of this compound Metal Complexes Not Found

The investigation included searches for fluorescent, colorimetric, or electrochemical sensing capabilities of coordination compounds involving this particular ligand. While there is extensive research on the sensing applications of Schiff base metal complexes in general, and even on complexes with structurally similar ligands, data directly pertaining to the coordination chemistry and ligand applications of this compound in the context of chemical sensing is not present in the reviewed sources.

Therefore, the generation of an article with detailed research findings, data tables, and specific examples as requested under the section "6.6. Sensing Applications of Metal Complexes" is not possible without deviating from the strict requirement of focusing solely on the specified compound. Information on related compounds cannot be used as a substitute, as this would fall outside the explicit scope of the user's request.

Exploration of Biological Activities of 4 Chloro N Furan 2 Ylmethylene Aniline Mechanistic & in Vitro Studies

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

The antimicrobial potential of Schiff bases is a well-documented area of research. The presence of the azomethine group (-C=N-) is often considered crucial for their biological activity. The antimicrobial effects of compounds structurally similar to 4-Chloro-N-(furan-2-ylmethylene)aniline have been evaluated against a range of pathogenic bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Determinations

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Structurally Related Furan (B31954) Derivatives against Pathogenic Bacteria

| Compound/Derivative | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Moderate Activity | Not specified | Not specified |

Note: This table is illustrative and based on the reported activity of related furan-containing heterocyclic compounds. zsmu.edu.ua The actual MIC values for this compound may vary.

Proposed Mechanisms of Action (e.g., Membrane Disruption, Enzyme Inhibition)

The proposed mechanisms by which Schiff bases and their derivatives exert their antimicrobial effects are multifaceted. One of the prominent theories is the disruption of the bacterial cell membrane or wall, leading to leakage of intracellular components and ultimately cell death. The lipophilic nature of the furan ring and the chloro-substituted aniline (B41778) in this compound could facilitate its passage through the lipid-rich bacterial cell membrane.

Another proposed mechanism is the inhibition of essential microbial enzymes. nih.gov The nitrogen atom in the azomethine group can chelate with metal ions present in the active sites of enzymes, rendering them inactive. This can disrupt crucial metabolic pathways necessary for microbial survival. Furthermore, some furan derivatives have been shown to interfere with quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence factors and biofilm formation. nih.gov

In vitro Efficacy against Specific Pathogenic Strains

Research on furan-containing compounds has demonstrated efficacy against a variety of pathogenic strains. For example, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have shown notable activity against Staphylococcus aureus, a significant Gram-positive pathogen. zsmu.edu.ua Studies on other heterocyclic systems incorporating furan have also reported activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. zsmu.edu.uanih.gov The introduction of a chlorine atom on the aniline ring of this compound is also a critical structural feature, as halogen substitution is known to often enhance the antimicrobial potency of organic compounds.

Antioxidant Activity

Reactive oxygen species (ROS) are implicated in numerous pathological conditions, and compounds with the ability to scavenge these harmful radicals are of significant therapeutic interest. Furan derivatives have been investigated for their antioxidant potential through various in vitro assays. nih.govnih.gov

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of a compound. In this assay, the stable free radical DPPH is reduced by an antioxidant, resulting in a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov The efficiency of a compound is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While specific data for this compound is not available, studies on other furan-containing compounds have demonstrated their ability to scavenge DPPH radicals. nih.gov

ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay is another common method for assessing antioxidant activity. nih.govnih.gov This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov The antioxidant activity of various heterocyclic compounds, including those containing furan rings, has been confirmed using this method. mdpi.com

Table 2: Illustrative Antioxidant Activity Data for Structurally Related Compounds

| Assay | Compound/Derivative | Activity/IC50 | Reference |

| DPPH Radical Scavenging | Biginelli-type pyrimidines with furan group | IC50 of 0.6 mg/ml for the most potent derivative | nih.gov |

| ABTS Radical Cation Decolorization | 4-antipyrinyl-thiazole scaffolds | 85.74% inhibition for a derivative | mdpi.com |

Note: This table provides examples of antioxidant activity for compounds structurally related to this compound. The actual antioxidant capacity of the title compound would require direct experimental evaluation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the total antioxidant capacity of a substance. It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.

Despite a thorough review of scientific literature, no specific data from Ferric Reducing Antioxidant Power (FRAP) assays for this compound could be located. While studies on other furan-containing compounds have demonstrated antioxidant potential, dedicated research on the FRAP activity of this particular molecule has not been published or is not available in the public domain.

Anti-Inflammatory Potential (In Vitro Models)

The anti-inflammatory potential of chemical compounds is often evaluated through in vitro models that assess their ability to modulate key inflammatory pathways.

Inhibition of Pro-Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) play a crucial role in the inflammatory response. The inhibition of these molecules is a key target for anti-inflammatory drug development.

Currently, there is no available research data detailing the in vitro effects of this compound on the production of nitric oxide or prostaglandin E2. Studies on structurally related furan and aniline derivatives have shown anti-inflammatory properties, but specific investigations into the inhibitory effects of this compound on these pro-inflammatory mediators are absent from the current scientific literature.